Direct Desulfurization Pathway Dominance: DBT vs. 4,6-DMDBT Rate Ratio Comparison
Dibenzothiophene undergoes desulfurization predominantly via a direct desulfurization (DDS) pathway, whereas alkylated analogs rely almost exclusively on the hydrogenation-mediated (HYD) route. The direct desulfurization to hydrodesulfurization ratio for DBT is 0.94, compared to 0.37 for 4-methyldibenzothiophene and only 0.12 for 4,6-dimethyldibenzothiophene [1]. Furthermore, the direct desulfurization rate constant (k13) for DBT is 1.82×10⁻⁴, which is approximately 2.6-fold higher than that of 4-MDBT (k10 = 6.9×10⁻⁵) and 9-fold higher than that of 4,6-DMDBT (k2 = 2.02×10⁻⁵) under identical decalin reaction conditions over NiMo and CoMo catalysts [1].
| Evidence Dimension | Ratio of direct desulfurization (DDS) to hydrodesulfurization (HYD) pathways and direct desulfurization rate constant (k) |
|---|---|
| Target Compound Data | DDS/HYD ratio = 0.94; Direct desulfurization rate constant k13 = 1.82×10⁻⁴ |
| Comparator Or Baseline | 4-MDBT: DDS/HYD = 0.37, k10 = 6.9×10⁻⁵; 4,6-DMDBT: DDS/HYD = 0.12, k2 = 2.02×10⁻⁵ |
| Quantified Difference | DBT direct desulfurization rate constant is ~2.6× higher than 4-MDBT and ~9× higher than 4,6-DMDBT |
| Conditions | Decalin solvent; NiMo and CoMo sulfide catalysts; comparative kinetic analysis of alkylated dibenzothiophenes |
Why This Matters
The dominant direct desulfurization pathway of unsubstituted DBT enables simpler process design and lower hydrogen consumption requirements compared to alkylated analogs, directly impacting catalyst selection and reactor operating economics in refinery hydrotreating applications.
- [1] Ishihara A. et al. Reactivity of Refractory Sulfur Compounds in Diesel Fuel (Part 1): Desulfurization Reactivity of Alkyldibenzothiophenes in Decalin. J. Jpn. Pet. Inst. 1994, 37(4), 368-375. View Source
